![molecular formula C12H6N4 B1602263 [4,4'-Bipyridine]-2,2'-dicarbonitrile CAS No. 53829-09-7](/img/structure/B1602263.png)

[4,4'-Bipyridine]-2,2'-dicarbonitrile

Descripción general

Descripción

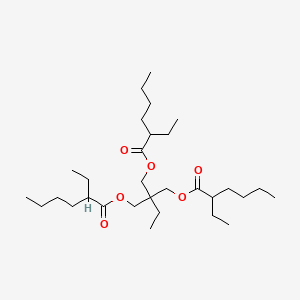

4,4’-Bipyridine is an organic compound with the formula (C5H4N)2. It is one of several isomers of bipyridine. It is a colorless solid that is soluble in organic solvents .

Synthesis Analysis

4,4’-Bipyridine was first obtained in 1868 by the Scottish chemist Thomas Anderson via heating pyridine with sodium metal . A series of bipyridiniums based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine were designed and prepared. The straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of 4,4’-Bipyridine has been studied extensively. It has been found that the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis

4,4’-Bipyridine is an intermediate in the production of paraquat, a widely-used herbicide. In this process, pyridine is oxidized to 4,4’-bipyridine in a coupling reaction, followed by dimethylation to form paraquat .Physical And Chemical Properties Analysis

4,4’-Bipyridine has a molar mass of 156.188 g·mol−1, a melting point of 114 °C, and a boiling point of 305 °C .Aplicaciones Científicas De Investigación

[4,4’-Bipyridine]-2,2’-dicarbonitrile: A Comprehensive Analysis of Scientific Research Applications

Each application mentioned above represents a unique field where [4,4’-Bipyridine]-2,2’-dicarbonitrile plays a significant role. The compound’s versatility and reactivity make it a subject of ongoing research and development across various scientific disciplines .

Safety and Hazards

Mecanismo De Acción

Target of Action

[4,4’-Bipyridine]-2,2’-dicarbonitrile is a derivative of the bipyridine family . Bipyridines, especially the 2,2’ and 4,4’ isomers, are known as excellent ligands in coordination chemistry . They interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Mode of Action

Bipyridine derivatives are known for their redox activity and electrochromic aptitude . They can act as strong electron acceptors and efficiently stabilize colored radical cations .

Biochemical Pathways

Bipyridine derivatives are known to play a role in various disciplines of research and technology .

Pharmacokinetics

A drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

Bipyridine derivatives are known to give rise to interesting phenomena, such as various types of chromism .

Action Environment

The action of [4,4’-Bipyridine]-2,2’-dicarbonitrile can be influenced by environmental factors. Emphasis is placed on solvent-/medium- and environment-responsive 4,4′-bipyridine derivatives . Two important classes of 4,4′-bipyridine-based products with solvatochromic and/or environment-responsive character are reviewed: viologens (i.e., N,N′-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4′-bipyridine derivatives) .

Propiedades

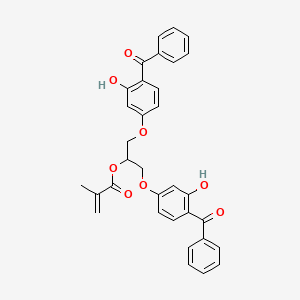

IUPAC Name |

4-(2-cyanopyridin-4-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-11-5-9(1-3-15-11)10-2-4-16-12(6-10)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBACFMBYWFAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576891 | |

| Record name | [4,4'-Bipyridine]-2,2'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4,4'-Bipyridine]-2,2'-dicarbonitrile | |

CAS RN |

53829-09-7 | |

| Record name | [4,4'-Bipyridine]-2,2'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

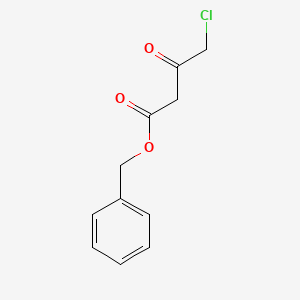

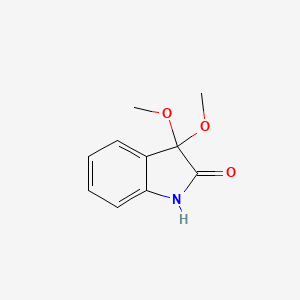

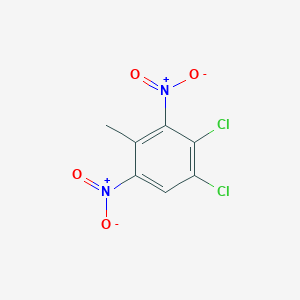

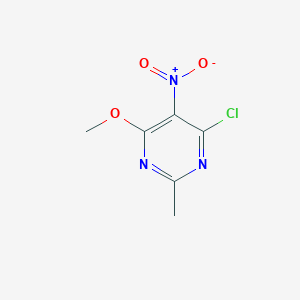

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.